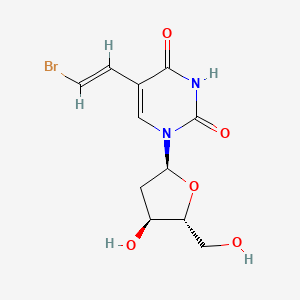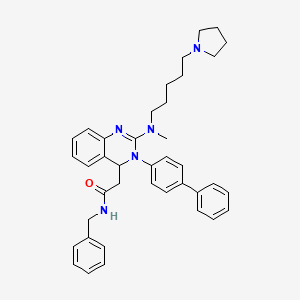
N-benzyl-2-(3-(biphenyl-4-yl)-2-(methyl(5-(pyrrolidin-1-yl)pentyl)amino)-3,4-dihydroquinazolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of KYS-05080 involves several steps, including the preparation of intermediate compounds and the final coupling reactionThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve cost-effective and efficient synthesis .
Chemical Reactions Analysis
KYS-05080 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KYS-05080 may lead to the formation of oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
In chemistry, it is used as a reagent for studying enzyme inhibition and reaction mechanisms . In biology, KYS-05080 has been investigated for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation . In medicine, it is being explored as a potential drug candidate for various conditions, including cancer and neurological disorders . Additionally, KYS-05080 has industrial applications, such as in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of KYS-05080 involves its interaction with specific molecular targets, such as enzymes and ion channels . By binding to these targets, KYS-05080 can modulate their activity and influence various cellular pathways . For example, KYS-05080 has been shown to inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects . The molecular pathways affected by KYS-05080 include those related to cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
KYS-05080 can be compared with other similar compounds, such as KYS-05090S, which also exhibits enzyme inhibition properties . While both compounds share similar mechanisms of action, KYS-05080 is unique in its specific molecular structure and the particular enzymes it targets . Other similar compounds include various T-type calcium channel blockers, which have been studied for their potential therapeutic effects in pain management and other conditions . The uniqueness of KYS-05080 lies in its specific binding affinity and selectivity for certain molecular targets .
Properties
Molecular Formula |
C39H45N5O |
|---|---|
Molecular Weight |
599.8 g/mol |
IUPAC Name |
N-benzyl-2-[2-[methyl(5-pyrrolidin-1-ylpentyl)amino]-3-(4-phenylphenyl)-4H-quinazolin-4-yl]acetamide |
InChI |
InChI=1S/C39H45N5O/c1-42(25-11-4-12-26-43-27-13-14-28-43)39-41-36-20-10-9-19-35(36)37(29-38(45)40-30-31-15-5-2-6-16-31)44(39)34-23-21-33(22-24-34)32-17-7-3-8-18-32/h2-3,5-10,15-24,37H,4,11-14,25-30H2,1H3,(H,40,45) |
InChI Key |
SXLKSZQOUGOJGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCN1CCCC1)C2=NC3=CC=CC=C3C(N2C4=CC=C(C=C4)C5=CC=CC=C5)CC(=O)NCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849941.png)

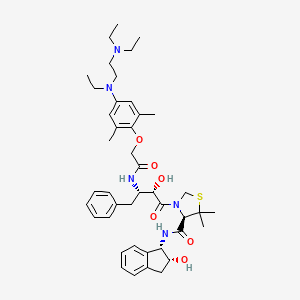
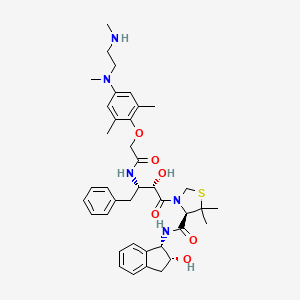
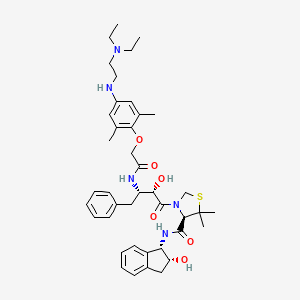
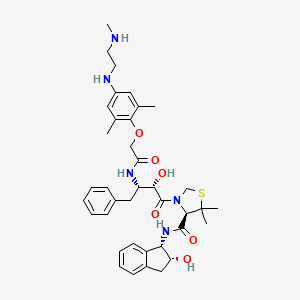
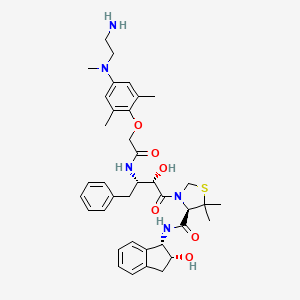
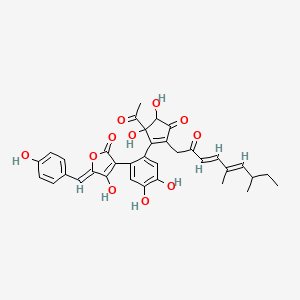
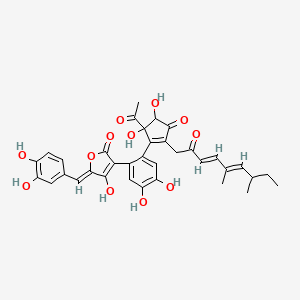
![(1S,2R,6S,14R,15R,16R)-3-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-3-azahexacyclo[13.2.2.1^{2,8}.0^{1,6}.0^{6,14}.0^{7,12}]icosa-7(12),8,10-triene-16-carboxamide](/img/structure/B10849997.png)
![(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide](/img/structure/B10850004.png)
![2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850014.png)
![2-[2-(dimethylamino)-3-ethyl-4H-quinazolin-4-yl]-N-[[4-[(4-fluorophenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850037.png)
